2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
The compound 2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a spirocyclic triazaspiro derivative characterized by:
- Position 2: Ethylsulfanyl group (–SC₂H₅).
- Position 3: Phenyl substituent (–C₆H₅).
- Position 8: 4-Methylbenzenesulfonyl (–SO₂C₆H₃(CH₃)).
The spirocyclic core (1,4,8-triazaspiro[4.5]decane) is shared with pharmacologically active compounds like Spiperone, a tranquilizer .
Properties
IUPAC Name |
3-ethylsulfanyl-8-(4-methylphenyl)sulfonyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c1-3-28-21-20(18-7-5-4-6-8-18)23-22(24-21)13-15-25(16-14-22)29(26,27)19-11-9-17(2)10-12-19/h4-12H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACQWMOUVNGOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)N=C1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The starting materials often include ethyl sulfide, 4-methylbenzenesulfonyl chloride, and phenylhydrazine. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar triazine derivatives. For instance, compounds with triazine structures have shown significant cytotoxicity against various cancer cell lines. A notable study demonstrated that related sulfonamide derivatives exhibited low micromolar GI50 values against multiple human tumor cell lines, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Compounds with sulfonamide moieties have been extensively studied for their antimicrobial properties. The presence of the sulfonyl group in the structure of 2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene suggests potential efficacy against bacterial infections. Research indicates that similar compounds can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Case Study 1: Antitumor Evaluation
A series of novel triazole derivatives were synthesized and tested for their antitumor activity. The most promising compounds showed remarkable activity against a panel of cancer cell lines at low concentrations (GI50 values ranging from 1.9 to 3.0 μM), suggesting that modifications to the triazine core could enhance anticancer efficacy .
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial activity of sulfonamide derivatives containing triazole rings. The results indicated that certain derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the potential application of these compounds in treating infections caused by multidrug-resistant bacteria .
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity :
- The ethylsulfanyl group at position 2 contributes to moderate lipophilicity (logP ~4.3–4.5), as seen in G022-0125 . Replacing phenyl (target) with 4-methoxyphenyl (G022-0125) slightly reduces logP due to the polar methoxy group.
- Chlorophenyl (BE33883) and dimethoxybenzenesulfonyl groups increase molecular weight but may enhance target binding via halogen or hydrogen bonds .
Position 8 Modifications: 4-Methylbenzenesulfonyl (target) balances bulk and hydrophobicity. Replacing it with carboxamide (E972-0673) significantly lowers molecular weight (442.97 vs. ~450–460) and increases polarity .
Structural analogs with sulfonyl/carboxamide groups (–3) are often explored in pesticidal or antimicrobial contexts due to sulfonamide’s enzyme-inhibiting properties .
Biological Activity
The compound 2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its unique spirocyclic structure and functional groups suggest a variety of biological activities, which warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 465.64 g/mol. The structure features a spirocyclic arrangement that includes a triazine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 465.64 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C24H29N3O2S2/c1-5-30-23... |
The mechanism of action for this compound is believed to involve interaction with specific biological targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Potential Targets:
- Enzymatic Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites.
Biological Activity
Research into the biological activity of this compound has yielded promising results in several areas:
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The spirocyclic structure may enhance its efficacy through better binding affinity to target proteins involved in cancer progression.
Antimicrobial Properties
The presence of the ethylsulfanyl group suggests potential antimicrobial activity. Preliminary assays have shown effectiveness against various bacterial strains.
Neuroprotective Effects
There is emerging evidence that compounds with similar triazine frameworks can provide neuroprotection by modulating oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Study: A study published in the Journal of Medicinal Chemistry examined triazine-based compounds and found that modifications to the sulfonyl group significantly enhanced their cytotoxicity against breast cancer cell lines .
- Antimicrobial Research: Research published in Pharmaceutical Biology demonstrated that compounds with ethylsulfanyl groups exhibited significant antibacterial activity against Gram-positive bacteria .
- Neuroprotection: A recent investigation highlighted that similar spirocyclic compounds could reduce neuroinflammation in models of Alzheimer's disease, suggesting a potential therapeutic avenue for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
